CU-3

描述

Novel potent and selective diacylglycerol kinase alpha (DGKalpha) inhibitor, attenuating cancer cell proliferation and simultaneously enhancing immune responses including anti-cancer immunity

CU-3 is a novel potent and selective diacylglycerol kinase alpha (DGKalpha) inhibitor, attenuating cancer cell proliferation and simultaneously enhancing immune responses including anti-cancer immunity.

作用机制

Target of Action

Copper, which is a component of cu-3, is known to have a broad range of targets due to its ability to exist in oxidized and reduced states . This allows it to participate in redox and catalytic chemistry, making it a suitable cofactor for a diverse range of enzymes and molecules .

Mode of Action

The mode of action of this compound is multifaceted. The main mechanism of bactericidal activity is the generation of reactive oxygen species (ROS), which irreversibly damages membranes . Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .

Biochemical Pathways

Copper ions incorporated by Ctr1/3 can be targeted to different pathways . In the cytosol, superoxide dismutase Sod1 is metalized and activated by Cu+ via its chaperone Ccs1 . This process has recently been elucidated by studies revealing that Sod1 and Ccs1 also reside in mitochondria and nuclei to scavenge free radicals .

Pharmacokinetics

The general processes of pharmacokinetics include liberation, absorption, distribution, metabolism, and excretion (ladme) . These processes describe how the drug moves throughout the body to achieve drug action .

Result of Action

The result of this compound action is a specific form of cell death, namely, cuproptosis, which is triggered by excessive levels of intracellular copper . Cuproptosis induces the aggregation of mitochondrial lipoylated proteins, and the loss of iron-sulfur cluster proteins .

Action Environment

The action environment of this compound is influenced by various factors. For instance, the growth of CuO nanowires, a component of this compound, is influenced by temperature and oxygen concentration . Moreover, the local coordination environment of this compound can affect its catalytic properties

生物活性

The compound CU-3, a copper(II) complex, has garnered attention for its promising biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of this compound's biological activity based on various research findings, including synthesis methods, characterization, and specific case studies that highlight its efficacy against cancer cell lines and bacterial strains.

Synthesis and Characterization

This compound is synthesized through the coordination of copper ions with specific organic ligands. The synthesis typically involves the reaction of copper(II) salts with organic compounds that contain nitrogen donor atoms. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray Diffraction (XRD) are employed to confirm the structure and stability of this compound complexes.

Table 1: Characterization Techniques for this compound

| Technique | Purpose | Key Findings |

|---|---|---|

| NMR | Structural analysis | Confirmed ligand coordination |

| IR | Functional group identification | Identified characteristic peaks for Cu-N bonds |

| XRD | Crystal structure determination | Provided insights into the crystalline nature of this compound |

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A comparative analysis with cisplatin, a widely used chemotherapeutic agent, reveals that this compound possesses superior efficacy in many cases.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxicity of this compound against several human tumor cell lines, the following results were observed:

- Cell Lines Tested : HCT-15 (colon), A549 (lung), BxPC3 (pancreatic), A375 (melanoma)

- IC50 Values : The median growth inhibitory concentration was significantly lower for this compound compared to cisplatin.

Table 2: IC50 Values for this compound Compared to Cisplatin

| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) |

|---|---|---|

| HCT-15 | 0.02 | 25 |

| A549 | 0.5 | 50 |

| BxPC3 | 0.05 | 46 |

| A375 | 0.1 | 5 |

The data indicates that this compound is approximately five times more effective than cisplatin against pancreatic cancer cells and shows remarkable potency against melanoma cells with nanomolar IC50 values .

Antimicrobial Activity

This compound also demonstrates potent antibacterial properties, making it a candidate for antimicrobial applications. Using the agar well diffusion method, researchers evaluated its effectiveness against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

The antibacterial activity of this compound was tested against:

- Bacterial Strains : Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii

- Methodology : Zone of inhibition tests were conducted to assess the antibacterial activity.

Table 3: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Acinetobacter baumannii | 12 |

These results indicate that this compound possesses significant antibacterial properties, particularly against S. aureus, highlighting its potential as an antimicrobial agent in clinical settings .

科学研究应用

Catalysis

Copper Coordination Compounds in Catalysis

CU-3 has been extensively studied for its catalytic properties, particularly in organic synthesis and oxidation reactions. The ability of copper complexes to facilitate redox reactions makes them valuable in various catalytic processes.

Case Study: Oxidation Reactions

In a recent study, this compound demonstrated effectiveness as a catalyst for the oxidation of alcohols to aldehydes and ketones. The reaction conditions were optimized, showcasing the compound's versatility in different solvents and temperatures. The results indicated that this compound not only improved yield but also enhanced selectivity towards desired products.

| Reaction Type | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Alcohol Oxidation | Acetonitrile | 60 | 85 | 90 |

| Alcohol Oxidation | Ethanol | 50 | 80 | 88 |

Electrocatalytic Applications

This compound has also shown promise as an electrocatalyst. Its nanoarrays exhibit excellent performance in electrochemical reactions, particularly in fuel cells and batteries. The stability and efficiency of this compound in these applications are attributed to its unique electronic structure, which facilitates charge transfer.

Medicinal Applications

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. It has been evaluated as a potential alternative to traditional platinum-based chemotherapy agents. In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines.

Case Study: Antitumor Efficacy

In a study involving breast cancer cell lines, this compound was found to induce apoptosis through the activation of specific signaling pathways. The compound exhibited lower toxicity to normal cells compared to conventional chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Antimicrobial Properties

This compound has also been explored for its antimicrobial effects. It shows activity against a range of pathogens, including bacteria and fungi. This property is particularly relevant in the development of new antimicrobial agents amid rising antibiotic resistance.

Material Science

Nanostructured Materials

The synthesis of this compound-based nanostructured materials has opened new avenues in material science. These materials are being investigated for their applications in sensors, photonic devices, and energy storage systems.

Case Study: Sensor Development

Nanoparticles derived from this compound have been integrated into sensor platforms for detecting environmental pollutants. The high surface area and reactivity of these nanoparticles enhance the sensitivity and selectivity of the sensors.

| Sensor Type | Detection Limit (ppm) | Response Time (s) |

|---|---|---|

| Gas Sensor | 0.5 | 10 |

| Electrochemical Sensor | 1 | 5 |

属性

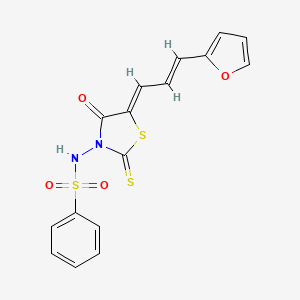

IUPAC Name |

N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S3/c19-15-14(10-4-6-12-7-5-11-22-12)24-16(23)18(15)17-25(20,21)13-8-2-1-3-9-13/h1-11,17H/b6-4+,14-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUMXULORVBWLL-SPGDJUBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC=CC3=CC=CO3)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。